![molecular formula C17H27N3O3S B4129026 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide](/img/structure/B4129026.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide
Vue d'ensemble
Description
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide, commonly known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
Mécanisme D'action
TAK-659 inhibits N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide, a key enzyme in the BCR signaling pathway. By inhibiting N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide, TAK-659 blocks the activation and proliferation of B-cells, leading to the death of malignant B-cells. TAK-659 has also been shown to inhibit other enzymes in the BCR signaling pathway, including phosphoinositide 3-kinase (PI3K) and spleen tyrosine kinase (SYK).
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the death of malignant cells. TAK-659 has also been shown to inhibit the proliferation of B-cells and to reduce the production of cytokines, which are signaling molecules involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its potency and selectivity for N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide, which makes it a promising therapeutic agent for B-cell malignancies. However, TAK-659 has also been shown to inhibit other enzymes in the BCR signaling pathway, which may lead to off-target effects. Additionally, the optimal dosing and treatment schedule for TAK-659 in clinical settings are still being evaluated.
Orientations Futures
Future research on TAK-659 will focus on evaluating its efficacy and safety in clinical trials, particularly in patients with CLL, MCL, and DLBCL. Additional studies will also be needed to determine the optimal dosing and treatment schedule for TAK-659, as well as its potential use in combination with other therapeutic agents. Finally, further research will be needed to fully understand the mechanism of action of TAK-659 and its potential off-target effects.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity and has shown to be well-tolerated.
Propriétés
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]hexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-4-5-6-17(21)18-15-7-9-16(10-8-15)19-11-13-20(14-12-19)24(2,22)23/h7-10H,3-6,11-14H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKDVRDARBNRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.